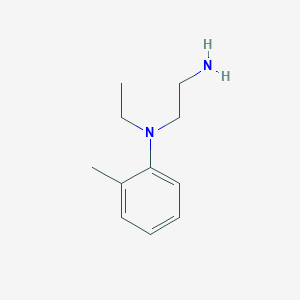

N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine

Übersicht

Beschreibung

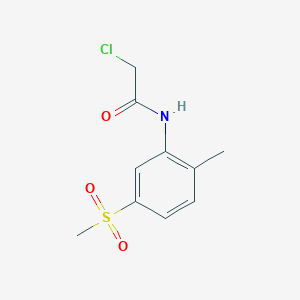

“N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine” is a derivative of piperazine . This ethyleneamine contains three nitrogen atoms; one primary, one secondary and one tertiary . It is a corrosive organic liquid and can cause second or third degree burns . Aminoethylpiperazine can also cause pulmonary edema as a result of inhalation .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of ethylene dichloride with ammonia . This process produces various ethylene amines which can then be purified by distillation . These include ethylenediamine, diethylenetriamine, triethylenetetramine, tetraethylenepentamine, other higher homologues and aminoethyl piperazine .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains an ethyleneamine group with three nitrogen atoms, one primary, one secondary and one tertiary . The molecular formula is C6H15N3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its appearance as a colourless to yellowish liquid . It has a density of 0.984 g/cm³ at 20 °C . Its melting point is -19 °C and boiling point is 222 °C . It is miscible in water .Wissenschaftliche Forschungsanwendungen

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

A study reported an expedient method for the synthesis of N-methylated and N-alkylated amines using nitrogen-doped, graphene-activated nanoscale cobalt oxide-based catalysts. This process is significant for the synthesis of various N-methyl- and N-alkylamines, including amino acid derivatives and existing drug molecules, emphasizing the role of such compounds in life-science molecules and their activities (Senthamarai et al., 2018).

Synthesis of Ureido Sugars

Research on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, utilized amino acid methyl, ethyl, or benzyl esters as amination agents. This synthesis led to the creation of fourteen new ureido sugars, demonstrating the chemical versatility and potential for creating novel compounds with specific functionalities (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Michael Addition Polymerizations

The study of Michael addition polymerizations of different trifunctional amines with diacrylates investigated the mechanisms involved in forming poly(amino ester)s. This research provides insights into the reactivity and polymerization processes of amines, contributing to the development of new polymeric materials (Wu et al., 2004).

Facile Synthesis and Characterization of Polymerizable Tertiary Amines

A study focused on the synthesis of tertiary amine-structured compounds, which are significant for applications in stimuli-responsive materials. This research highlights a convenient and efficient method for synthesizing compounds containing tertiary amine structures, which could have applications in various fields including materials science (Sun et al., 2021).

Safety and Hazards

Zukünftige Richtungen

The future directions for “N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine” could involve finding safer and more efficient methods for its synthesis. One such method has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

Eigenschaften

IUPAC Name |

N'-ethyl-N'-(2-methylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(9-8-12)11-7-5-4-6-10(11)2/h4-7H,3,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZWKCVSDNBLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3370176.png)

![2-chloro-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3370201.png)

![N-[4-(methylsulfonyl)phenyl]urea](/img/structure/B3370203.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B3370225.png)

![tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B3370235.png)